[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]indoline
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Overview
Description
[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]indoline is a complex organic compound that features both an indoline and a sulfonyl group Indoline is a bicyclic structure containing a benzene ring fused to a pyrrole ring, while the sulfonyl group is a functional group consisting of a sulfur atom double-bonded to two oxygen atoms and bonded to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]indoline typically involves the reaction of 4-ethoxy-2,3-dimethylbenzenesulfonyl chloride with indoline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]indoline can undergo various types of chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Indole derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]indoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]indoline depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The sulfonyl group can interact with amino acid residues in the active site of enzymes, while the indoline moiety can provide additional binding interactions.
Comparison with Similar Compounds
Similar Compounds
[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]morpholine: Similar structure but with a morpholine ring instead of an indoline ring.
[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]pyrrole: Contains a pyrrole ring instead of an indoline ring.
Uniqueness
[(4-Ethoxy-2,3-dimethylphenyl)sulfonyl]indoline is unique due to the presence of both the indoline and sulfonyl groups, which provide a combination of electronic and steric properties that can be exploited in various chemical reactions and applications.
Properties
Molecular Formula |
C18H21NO3S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-(4-ethoxy-2,3-dimethylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C18H21NO3S/c1-4-22-17-9-10-18(14(3)13(17)2)23(20,21)19-12-11-15-7-5-6-8-16(15)19/h5-10H,4,11-12H2,1-3H3 |
InChI Key |
HGEZNFSYXLHPBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)C)C |
Origin of Product |
United States |
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